4-(1H-pyrazol-1-yl)pyridin-2-amine
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Overview
Description
4-(1H-pyrazol-1-yl)pyridin-2-amine is a heterocyclic compound with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol . This compound features a pyrazole ring fused to a pyridine ring, making it a valuable structure in various chemical and biological applications. It is known for its potential use in medicinal chemistry, particularly in the development of pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 4-(1H-pyrazol-1-yl)pyridin-2-amine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target organism, known as the active site . In the case of Leishmania aethiopica, the active site is Lm-PTR1 . The compound has a desirable fitting pattern in this pocket, characterized by a lower binding free energy .
Biochemical Pathways
It is known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may interfere with the life cycles of Leishmania aethiopica and Plasmodium berghei, disrupting their ability to infect and proliferate within host organisms .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it is likely to have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases caused by these organisms, namely leishmaniasis and malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-yl)pyridin-2-amine typically involves the condensation of hydrazinopyrimidines with acetylacetone or other similar reagents . One common method includes the reaction of hydrazinopyrimidines with 1,1,3,3-tetramethoxypropane to yield the desired pyrazole derivative . The reaction conditions often involve refluxing in acetonitrile with the presence of a base such as cesium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-(1H-pyrazol-1-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)pyrimidines: These compounds have a similar structure but with a pyrimidine ring instead of a pyridine ring.
1H-pyrazolo[3,4-b]pyridines: These are bicyclic compounds with a fused pyrazole and pyridine ring, showing similar biological activities.
4-amino-1H-pyrazole: A simpler structure with only a pyrazole ring and an amino group.
Uniqueness
4-(1H-pyrazol-1-yl)pyridin-2-amine is unique due to its specific combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
4-pyrazol-1-ylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKJAUMUNNGHDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314355-66-2 |
Source
|
Record name | 4-(1H-pyrazol-1-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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